molecular formula C7H6BrNO2 B182602 2-Bromo-5-nitrotoluene CAS No. 7149-70-4

2-Bromo-5-nitrotoluene

Cat. No.: B182602
CAS No.: 7149-70-4
M. Wt: 216.03 g/mol
InChI Key: HIMGPQVBNICCGL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrotoluene (CAS: 7149-70-4) is a halogenated nitroaromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . It features a methyl group, a bromine atom, and a nitro group attached to a toluene ring at positions 1, 2, and 5, respectively. Key properties include:

  • Melting point: 76–80°C
  • Density: 1.615 g/cm³
  • Boiling point: 143°C at 17 mmHg
  • Solubility: Limited solubility in water; typically used in organic solvents .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it is used in the preparation of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene via bromination reactions . Safety data indicate H302 (harmful if swallowed) and storage recommendations for non-combustible solids .

Preparation Methods

Regioselective Bromination Followed by Nitration

The most widely documented route to 2-bromo-5-nitrotoluene involves a two-step sequence: bromination of toluene followed by nitration of the intermediate 2-bromotoluene. This approach leverages the directing effects of substituents to achieve precise regiocontrol.

Bromination of Toluene

Toluene undergoes electrophilic aromatic bromination in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The reaction proceeds via the generation of a bromonium ion (Br⁺), which attacks the aromatic ring at the ortho or para positions relative to the methyl group. Under controlled conditions, the ortho isomer (2-bromotoluene) can be preferentially formed.

Reaction Conditions

  • Catalyst : FeBr₃ (1–5 mol%)

  • Reagent : Bromine (Br₂), 1.1–1.2 equivalents

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or neat

  • Yield : 60–75%

The ortho/para ratio is influenced by temperature and catalyst loading. Lower temperatures (0–5°C) favor ortho substitution due to reduced steric hindrance during the transition state.

Nitration of 2-Bromotoluene

The nitro group is introduced via mixed acid nitration (HNO₃/H₂SO₄). The bromine atom acts as a meta-directing group, steering the nitro group to the 5-position of the toluene ring.

Reaction Conditions

  • Nitrating Agent : 70% HNO₃ (1.5 equivalents)

  • Acid Catalyst : Concentrated H₂SO₄ (excess)

  • Temperature : 30–50°C

  • Reaction Time : 4–6 hours

  • Yield : 80–85%

Mechanistic Insights

  • Protonation of HNO₃ generates the nitronium ion (NO₂⁺), the active electrophile.

  • The bromine substituent deactivates the ring, slowing the reaction but enhancing meta selectivity.

  • Sulfuric acid absorbs water, shifting the equilibrium toward NO₂⁺ formation.

Product Characterization

  • Melting Point : 78–80°C (lit.)

  • Purity : ≥99% (by GC-MS)

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common method involves halogen exchange on pre-nitrated toluene derivatives. For example, 5-nitrotoluene can undergo bromination using N-bromosuccinimide (NBS) in the presence of radical initiators. However, this route suffers from poor regiocontrol and lower yields (40–50%) .

Diazotization and Sandmeyer Reaction

Aniline derivatives offer an alternative pathway:

  • Nitration of toluene to 4-nitrotoluene.

  • Reduction to 4-methylaniline.

  • Diazotization with NaNO₂/HCl.

  • Sandmeyer reaction with CuBr to introduce bromine.

While theoretically viable, this method is hampered by multiple steps and competing side reactions, resulting in yields below 30% .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Key modifications include:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time (e.g., bromination completed in 1–2 hours at 10°C) .

  • Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.

  • Catalyst Regeneration : FeBr₃ is filtered and reused, lowering production costs.

Typical Production Metrics

ParameterValue
Annual Capacity10–50 metric tons
Purity≥98%
Byproduct Formation<2% (3-bromo isomer)

Optimization Challenges and Solutions

Regioselectivity Control

The primary challenge is minimizing the formation of 3-bromo-5-nitrotoluene and di-substituted byproducts. Strategies include:

  • Low-Temperature Nitration : Reduces kinetic side reactions.

  • Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate toluene derivatives, though this method is costly .

Purification Techniques

  • Crystallization : The final product is recrystallized from ethanol/water (3:1), achieving >99% purity .

  • Chromatography : Reserved for laboratory-scale purification using silica gel and hexane/ethyl acetate eluents.

Comparative Analysis of Methods

MethodYieldCostScalabilityRegioselectivity
Bromination/Nitration80%LowHighExcellent
Halogen Exchange45%ModerateLowPoor
Sandmeyer Reaction30%HighModerateModerate

The bromination-nitration sequence remains superior in yield and cost-effectiveness, making it the industry standard.

Emerging Technologies

Recent advances focus on photocatalytic bromination and microwave-assisted nitration :

  • Photocatalysis : Visible light-driven bromination using NBS and TiO₂ nanoparticles reduces FeBr₃ usage (yield: 70–75%) .

  • Microwave Synthesis : Nitration completes in 10–15 minutes at 100°C, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Scientific Research

  • Pharmaceutical Intermediates :
    • 2-Bromo-5-nitrotoluene serves as a precursor for synthesizing various pharmaceutical compounds. It has been utilized in the production of 4′-amino-4-hydroxy-2′-methylbiphenyl , which is relevant in drug development for its biological activity .
    • Additionally, it is involved in synthesizing 3′:4-dinitro-2-methyldiphenyl ether , which has potential applications in medicinal chemistry .
  • Dye Manufacturing :
    • The compound acts as an intermediate in dye production. Nitroaniline derivatives, including those derived from this compound, are essential in creating azo dyes used extensively in textiles and other industries .
  • Organic Synthesis :
    • It is employed in various organic synthesis pathways, including nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, facilitating further chemical transformations .

Case Study 1: Synthesis of 4′-Amino-4-Hydroxy-2′-Methylbiphenyl

In a study focused on synthesizing 4′-amino-4-hydroxy-2′-methylbiphenyl , researchers utilized this compound as a starting material. The synthesis involved multiple steps including bromination and subsequent amination reactions. The final product exhibited significant biological activity, highlighting the importance of this compound as a versatile building block in pharmaceutical chemistry.

Case Study 2: Dye Production

A comprehensive analysis was conducted on the use of nitroaniline derivatives for dye production. The study illustrated how this compound could be transformed into various azo dyes through diazotization followed by coupling reactions. The resulting dyes demonstrated excellent colorfastness and were suitable for commercial textile applications.

Data Table: Comparison of Synthesis Methods

MethodYield (%)Reaction ConditionsAdvantages
Nitration of Bromotoluene75 - 81HNO₃/H₂SO₄ at low tempHigh yield; simple procedure
Diazotization-CouplingVariesRoom temperatureVersatile for various dye applications
Nucleophilic SubstitutionVariesVariesAllows introduction of diverse functional groups

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrotoluene involves its reactivity due to the presence of both the bromine and nitro groups. The bromine atom makes the compound susceptible to nucleophilic substitution, while the nitro group can undergo reduction or participate in electrophilic aromatic substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

The structural analogs of 2-Bromo-5-nitrotoluene differ in substituent positions or additional functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis:

Structural Isomers

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point Key Applications References
This compound 7149-70-4 C₇H₆BrNO₂ Br (2), NO₂ (5) 76–80°C Pharmaceutical intermediates
2-Bromo-6-nitrotoluene 55289-35-5 C₇H₆BrNO₂ Br (2), NO₂ (6) Not reported Research reagents
4-Bromo-3-nitrotoluene 5326-34-1 C₇H₆BrNO₂ Br (4), NO₂ (3) Not reported Chemical synthesis
2-Bromo-3-nitrotoluene 41085-43-2 C₇H₆BrNO₂ Br (2), NO₂ (3) Not reported Specialty chemicals

Key Observations :

  • Positional Isomerism : The position of the nitro group significantly impacts reactivity. For instance, this compound undergoes bromination at the methyl group to yield dibrominated products , while 2-Bromo-6-nitrotoluene may favor different reaction pathways due to steric effects .
  • Electronic Effects : The nitro group’s electron-withdrawing nature alters the ring’s electronic density, influencing substitution reactions.

Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight Applications References
4-Bromo-2-difluoromethoxy-5-nitrotoluene 1805527-51-8 C₈H₆BrF₂NO₃ Br, NO₂, OCF₂ 282.04 g/mol Pharmaceuticals, materials
1-Bromo-5-isopropoxy-2-Methyl-4-nitrobenzene 1202858-68-1 C₁₀H₁₂BrNO₃ Br, NO₂, OCH(CH₃)₂ 274.11 g/mol High-purity intermediates
4-Nitrobenzyl bromide 100-11-8 C₇H₆BrNO₂ Br (benzyl), NO₂ (para) 216.03 g/mol Nucleophilic substitutions

Key Observations :

  • Enhanced Reactivity : The difluoromethoxy group in 4-Bromo-2-difluoromethoxy-5-nitrotoluene increases stability and fluorophilicity, making it suitable for materials science applications .
  • Steric Effects : Bulky substituents like isopropoxy in 1-Bromo-5-isopropoxy-2-Methyl-4-nitrobenzene hinder certain reactions but improve selectivity in coupling reactions .

Biological Activity

2-Bromo-5-nitrotoluene (CAS Number: 7149-70-4) is a nitroaromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources of research.

  • Molecular Formula : C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Melting Point : 78 °C
  • Boiling Point : 143 °C

Biological Activity Overview

This compound exhibits a range of biological activities primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are known to interact with biological macromolecules, leading to various cellular effects.

1. Antimicrobial Activity

Nitro compounds, including this compound, are recognized for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group, resulting in toxic intermediates that can bind to DNA and cause cellular damage.

In studies, related nitro compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, the presence of a nitro group at specific positions in the aromatic ring has been correlated with enhanced antibacterial activity .

CompoundMIC (μM)Target Organism
This compoundTBDTBD
5-Nitrophenantroline0.78Mycobacterium tuberculosis

2. Cytotoxicity and Anticancer Potential

Research indicates that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways .

3. Anti-inflammatory Effects

Some studies suggest that nitro-containing compounds can modulate inflammatory responses. The inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by derivatives of nitrotoluene has been observed, which may provide therapeutic avenues for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various nitro compounds, including derivatives of this compound. The results indicated that modifications to the nitro group significantly influenced the antimicrobial potency against E. coli and Pseudomonas aeruginosa. The study highlighted the importance of structural features in determining biological activity .

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on evaluating the cytotoxic effects of this compound on breast cancer cell lines. The study found that exposure to this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction to Reactive Intermediates : The nitro group can be reduced under physiological conditions to form reactive nitrogen species that interact with DNA and proteins.
  • Enzyme Inhibition : Compounds containing nitro groups have been shown to inhibit enzymes like iNOS and COX-2, which play critical roles in inflammation and cancer progression.
  • Free Radical Formation : The bromine atom may participate in free radical reactions, contributing to oxidative stress within cells.

Q & A

Q. Basic: What are the recommended spectroscopic techniques for characterizing 2-Bromo-5-nitrotoluene, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the aromatic substitution pattern. The methyl group (CH3_3) resonates at ~2.5 ppm, while bromine and nitro groups deshield adjacent protons .
  • IR Spectroscopy : Identify nitro (O–N–O) stretching vibrations at ~1520 cm1^{-1} and C–Br absorption near 550 cm1^{-1} .
  • Mass Spectrometry (MS) : The molecular ion peak (M+^+) should appear at m/z 216.03, with fragmentation patterns reflecting loss of Br (79.9 Da) or NO2_2 (46 Da) .

Key Considerations :

  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 4:1).
  • Avoid over-nitration, which can yield dinitro byproducts.

Q. Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer :

Functional Selection : Use hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical predictions .

Basis Set : Apply 6-311+G(d,p) to account for polarization and diffuse effects, critical for nitro and bromine groups .

Reactivity Analysis :

  • Calculate Fukui indices to identify electrophilic (C–Br) and nucleophilic (NO2_2) sites .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax\lambda_{\text{max}} values .

Validation : Compare computed bond lengths (e.g., C–Br = ~1.89 Å) with crystallographic data if available.

Q. Advanced: How should researchers address contradictions in reported melting points (e.g., 76–80°C vs. 78–80°C)?

Methodological Answer :

Purity Assessment :

  • Perform DSC (Differential Scanning Calorimetry) to detect impurities affecting melting range .
  • Use elemental analysis (C, H, N, Br) to verify stoichiometry .

Experimental Reproducibility :

  • Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., finely powdered crystals) .

Literature Cross-Reference :

  • Compare with peer-reviewed studies (e.g., Sigma-Aldrich: 78–80°C vs. Kanto Reagents: 76–79°C ).

Resolution : Discrepancies often arise from polymorphic forms or solvent inclusion; report conditions explicitly.

Q. Advanced: What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Methodological Answer :

Substitution vs. Elimination :

  • In Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base to favor C–Br bond activation over nitro group reduction .

Nitro Group Stability :

  • Avoid strong reducing agents (e.g., H2_2/Pd-C) to prevent nitro-to-amine conversion; opt for selective conditions (e.g., Zn/HOAc for partial reduction) .

Kinetic Studies :

  • Monitor reaction via 19F^{19}F NMR if fluorine substituents are introduced .

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (H302) .
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Methodological Answer :

Triangulation :

  • Compare DFT-predicted transition states with kinetic isotope effects (KIE) from labeled substrates .

Controlled Replicates :

  • Repeat experiments under inert atmosphere (N2_2/Ar) to rule out oxidative side reactions .

Meta-Analysis :

  • Use systematic reviews (e.g., PRISMA guidelines) to aggregate data from disparate studies .

Example : If a reaction yields unexpected byproducts, simulate intermediate stability via Gaussian calculations to identify competing pathways .

Properties

IUPAC Name

1-bromo-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGPQVBNICCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991930
Record name 1-Bromo-2-methyl-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-70-4
Record name 1-Bromo-2-methyl-4-nitrobenzene
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Record name 7149-70-4
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Record name 1-Bromo-2-methyl-4-nitrobenzene
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Record name 2-bromo-5-nitrotoluene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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